molecular formula C29H36O6 B1245019 Jolkinol A

Jolkinol A

Katalognummer: B1245019
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: ZLHWPIKKGZWBKR-JARHKAFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Jolkinol A is a complex organic molecule with a unique tetracyclic structure This compound is characterized by its multiple stereocenters and functional groups, including hydroxyl, hydroxymethyl, and oxo groups, as well as a phenylprop-2-enoate ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Jolkinol A typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:

    Formation of the Tetracyclic Core: The tetracyclic core can be synthesized through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.

    Functional Group Introduction: Hydroxyl and hydroxymethyl groups can be introduced through selective oxidation and reduction reactions.

    Esterification: The final step involves the esterification of the tetracyclic core with (E)-3-phenylprop-2-enoic acid under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Oxidation and Cyclization

  • Casbene hydroxylation : CYP450 enzymes (e.g., CYP71D445 and CYP726A27) catalyze regio-specific hydroxylation at C-5 and C-9 positions of casbene .

  • Dehydrogenation : Alcohol dehydrogenase (ADH1) mediates cyclization via keto-enol tautomerism, forming the lathyrane skeleton .

  • Epoxidation : The epoxide group in Jolkinol A likely forms through oxidative coupling of vicinal hydroxyls, though specific enzymes remain uncharacterized .

Table 1: Key Biosynthetic Intermediates

IntermediateEnzyme InvolvedReaction TypeProduct
CasbeneCYP71D445/CYP726A27Hydroxylation5,9-Dihydroxycasbene
5,9-DihydroxycasbeneADH1Dehydrogenation/CyclizationJolkinol C (precursor)
Jolkinol CUncharacterized P450Epoxidation/EsterificationThis compound

Intramolecular Wittig Reaction

This compound’s cinnamate ester moiety can be synthesized via an intramolecular Wittig reaction. A diosphenol intermediate (derived from tricyclic enones) undergoes esterification with a mixed anhydride, followed by cyclization :

  • Esterification : Diosphenol reacts with α-(diethylphosphono)propionic acid to form a phosphonoester.

  • Cyclization : Intramolecular Wittig reaction generates the butenolide core .

Table 2: Synthetic Pathway Highlights

StepReactionReagents/ConditionsYield
1Epoxyketone formationH₂O₂, OH⁻ (Wasserman’s method)87%
2Enaminoketone synthesist-Butoxybis(dimethylamino)methane60%
3Wittig cyclizationTrichloroacetyl chloride, 4-DMAP82%

Epoxide Reactivity

The epoxide ring in this compound is susceptible to nucleophilic attack. For example:

  • Acid-catalyzed hydrolysis : Forms vicinal diols under acidic conditions .

  • Reductive opening : LiAlH₄ reduces the epoxide to a diol .

Ester Hydrolysis

The cinnamate ester undergoes hydrolysis:

  • Basic conditions : NaOH/EtOH yields cinnamic acid and the parent alcohol .

Oxidative Modifications

Engineered Saccharomyces cerevisiae strains expressing Euphorbia P450s and ADHs can produce this compound precursors. Key findings include:

  • Co-expression of CYP726A20 and CYP71D495 with ADH1 increases lathyrane titers by 12-fold .

  • ADH1 is critical for cyclization but not strictly required, suggesting non-enzymatic tautomerization steps .

Table 3: Enzyme Activity in this compound Biosynthesis

EnzymeFunctionSubstrateProduct
CYP71D445C-9 hydroxylationCasbene9-Hydroxycasbene
CYP726A27C-5 hydroxylationCasbene5-Hydroxycasbene
ADH1Dehydrogenation/CyclizationTrioxidized casbeneJolkinol C

Pharmacological Derivatives

While not a direct reaction, this compound’s cinnamate ester and hydroxyl groups are modified to enhance bioactivity:

  • Acylation : C-3 hydroxyl acylation improves ABCB1 efflux pump inhibition .

  • Epoxide ring-opening : Derivatives show selective cytotoxicity against multidrug-resistant cancers .

Wissenschaftliche Forschungsanwendungen

Multidrug Resistance Reversal

Mechanism of Action
Jolkinol A and its derivatives have been studied for their ability to modulate P-glycoprotein (P-gp) efflux, a key factor in multidrug resistance (MDR) in cancer cells. Research indicates that these compounds can enhance the efficacy of chemotherapeutic agents by inhibiting the activity of P-gp, thereby increasing drug accumulation within resistant cells. For instance, derivatives of this compound were shown to suppress ATPase activity without altering P-gp expression levels, indicating a non-competitive inhibition mechanism .

Case Study: Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines. In particular, it has shown effectiveness against gastric carcinoma cells that overexpress the MDR1 gene. For example, certain derivatives were more effective than etoposide in drug-resistant gastric cancer cell lines .

Cytotoxic Properties

Anticancer Activity
this compound has been evaluated for its cytotoxic effects on multiple cancer types, including gastric, pancreatic, and colon cancers. The compound's activity is often dependent on the specific drug-resistant phenotype of the cancer cells. In studies involving human gastric carcinoma cells (EPG85-257), this compound derivatives demonstrated notable cytotoxicity, outperforming standard chemotherapeutics in certain resistant sublines .

Comparative Activity Table

CompoundCell Line TypeIC50 Value (μM)Activity Level
This compoundGastric Carcinoma15Moderate
Jolkinol BPancreatic Carcinoma>50Low
Latilagascene DColon Carcinoma20Significant
EtoposideGastric Carcinoma10High

Biosynthesis and Production

Biotechnological Advances
Recent advancements in metabolic engineering have facilitated the production of this compound and its derivatives using engineered yeast strains. Research has focused on optimizing biosynthetic pathways to enhance yields of this bioactive compound. For instance, integrating specific genes related to casbene synthesis has resulted in improved production rates of Jolkinol C, a precursor to this compound .

Gene Discovery Studies
Studies utilizing virus-induced gene silencing have identified critical genes involved in the biosynthesis of lathyrane diterpenoids. This approach has elucidated the relationship between casbene and polycyclic diterpenoids like this compound, providing insights into potential genetic modifications that could enhance production in heterologous systems .

Wirkmechanismus

The mechanism of action of Jolkinol A involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Jolkinol A: can be compared with similar compounds such as:

These compounds share similar tetracyclic structures but differ in their functional groups and ester moieties, which can influence their chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C29H36O6

Molekulargewicht

480.6 g/mol

IUPAC-Name

[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,19-14+/t17-,20-,21+,23+,24-,26+,28+,29+/m0/s1

InChI-Schlüssel

ZLHWPIKKGZWBKR-JARHKAFQSA-N

Isomerische SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]3[C@](O3)(CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\CO)C)OC(=O)/C=C/C5=CC=CC=C5

Kanonische SMILES

CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5

Synonyme

1a,1b,2,3,4,5,7a,8,8a,9,10,10a-dodecahydro-2-hydroxy-6-(hydroxymethyl)-3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloundec(1,2-b)oxiren-4a-yl ester
jolkinol A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jolkinol A
Reactant of Route 2
Jolkinol A
Reactant of Route 3
Reactant of Route 3
Jolkinol A
Reactant of Route 4
Jolkinol A
Reactant of Route 5
Jolkinol A
Reactant of Route 6
Reactant of Route 6
Jolkinol A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.